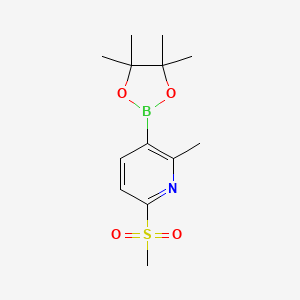

2-Methyl-6-(methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS No.: 1420297-13-7

Cat. No.: VC3415003

Molecular Formula: C13H20BNO4S

Molecular Weight: 297.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1420297-13-7 |

|---|---|

| Molecular Formula | C13H20BNO4S |

| Molecular Weight | 297.2 g/mol |

| IUPAC Name | 2-methyl-6-methylsulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

| Standard InChI | InChI=1S/C13H20BNO4S/c1-9-10(7-8-11(15-9)20(6,16)17)14-18-12(2,3)13(4,5)19-14/h7-8H,1-6H3 |

| Standard InChI Key | GCUYTWOJQFRCMQ-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)S(=O)(=O)C)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)S(=O)(=O)C)C |

Introduction

Chemical Identity and Properties

Chemical Names and Identifiers

2-Methyl-6-(methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is cataloged in chemical databases with various identifiers and alternative names. These identifiers are crucial for proper referencing and identification in scientific literature and databases. The compound was first registered in PubChem on April 6, 2016, with the most recent modification to its entry dated April 5, 2025 .

Table 1: Chemical Identifiers

The compound is also known by several synonyms including "(2-METHYL-6-(METHYLSULFONYL)PYRIDIN-3-YL)BORONIC ACID PINACOL ESTER" and "6-METHANESULFONYL-2-METHYL-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE" . These alternative names reflect different naming conventions and highlight specific structural features of the molecule.

Chemical Structure

The chemical structure of 2-methyl-6-(methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine consists of a pyridine core with three key substituents: a methyl group at position 2, a methylsulfonyl group at position 6, and a boronic acid pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group at position 3 . This structural arrangement contributes to the compound's unique reactivity profile and chemical behavior.

The canonical SMILES notation for this compound is B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)S(=O)(=O)C)C, which provides a linear string representation of the molecular structure . The presence of the boron atom is noteworthy as it introduces unique reactivity patterns typical of organoboron compounds.

Physical Properties

The physical properties of 2-methyl-6-(methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine influence its behavior in various chemical environments and applications. These properties are summarized in the following table:

Table 2: Physical Properties

The moderate molecular weight of this compound (297.2 g/mol) places it within a range typical for synthetic intermediates used in pharmaceutical research. The topological polar surface area (TPSA) value of 73.9 Ų provides insight into the compound's potential membrane permeability and bioavailability, which is relevant for potential biological applications or drug development considerations.

Chemical Properties

Understanding the chemical properties of 2-methyl-6-(methylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is essential for predicting its behavior in reactions and for designing synthetic pathways that incorporate this compound.

Table 3: Chemical Properties

The absence of hydrogen bond donors (0) coupled with a significant number of hydrogen bond acceptors (5) suggests that this compound may exhibit interesting solubility profiles and intermolecular interactions. The presence of two rotatable bonds indicates a moderate level of conformational flexibility, which may influence its binding properties in biochemical systems or its behavior in crystallization processes.

According to the ECHA C&L Inventory, this hazard information was provided by one company from one notification . The GHS precautionary statements associated with this compound include codes P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, among others, which provide guidance on safe handling, storage, and emergency response procedures .

Synthesis Methods

Typical approaches to boronic acid pinacol esters of heteroaromatic compounds include:

-

Direct borylation of the corresponding heteroarene using iridium or palladium catalysts and bis(pinacolato)diboron (B2pin2)

-

Halogen-metal exchange of a halogenated precursor (such as a bromopyridine derivative) followed by reaction with a suitable boron electrophile such as isopropoxyboronic acid pinacol ester

-

Miyaura borylation of a halogenated precursor using bis(pinacolato)diboron and a palladium catalyst

The specific synthetic route employed would likely depend on factors such as the availability of starting materials, scale of production, and the tolerance of various functional groups to the reaction conditions.

The presence of the methylsulfonyl group suggests that selective functionalization steps would be required in the synthetic sequence, potentially involving oxidation of a methylthio precursor to achieve the required sulfonyl oxidation state.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume